1,2-Ditert-butyl-4-methylbenzene
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Overview
Description
1,2-Ditert-butyl-4-methylbenzene is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are substituted on the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ditert-butyl-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 4-methylbenzene (toluene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Ditert-butyl-4-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,2-Ditert-butyl-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1,2-Ditert-butyl-4-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s bulky tert-butyl groups influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects such as inhibition of microbial growth or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: A simpler derivative with only one tert-butyl group.
4-tert-Butyltoluene: Similar structure but with only one tert-butyl group and one methyl group.
2,4-Ditert-butylphenol: Contains two tert-butyl groups but differs in the position of the substituents and the presence of a hydroxyl group.
Uniqueness
1,2-Ditert-butyl-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of two bulky tert-butyl groups and a methyl group on the benzene ring enhances its stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
103391-77-1 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,2-ditert-butyl-4-methylbenzene |
InChI |
InChI=1S/C15H24/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3 |
InChI Key |
NFVRFNJUNZNKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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